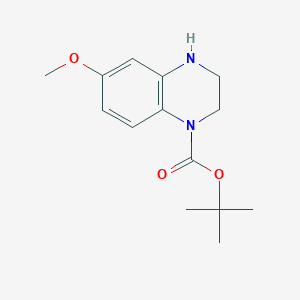

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate, which systematically describes the structural components and their positional relationships. The nomenclature begins with the tert-butyl ester designation, indicating the presence of the tertiary butyl group attached to the carboxylate functionality. The core heterocyclic system is identified as quinoxaline, specifically in its 3,4-dihydro-2H configuration, denoting the partial reduction of the original quinoxaline aromatic system. The numerical prefixes 3,4-dihydro-2H specify that hydrogen atoms have been added across the 3,4 double bond while maintaining the 2H designation for the saturated carbon positions.

The methoxy substituent at position 6 is clearly indicated in the systematic name, establishing the electron-donating nature of this substituent on the aromatic portion of the molecule. The carboxylate group at position 1 is protected as the tert-butyl ester, a common protecting group strategy in organic synthesis. The compound belongs to the broader classification of quinoxaline derivatives, which are 1,4-benzodiazine compounds representing an important category among heterocyclic compounds of medical, biological, and industrial interest. Within this classification, the specific structural features place it in the subset of N-protected dihydroquinoxalines with electron-donating aromatic substituents.

Molecular Architecture: Core Scaffold and Substituent Analysis

The molecular architecture of this compound centers on the quinoxaline core scaffold, which consists of a benzene ring fused to a pyrazine ring in a 1,4-diazine arrangement. The partial reduction of this system creates the 3,4-dihydroquinoxaline framework, resulting in a bicyclic structure where one of the nitrogen-containing rings is saturated. This structural modification significantly alters the electronic properties and reactivity patterns compared to the fully aromatic quinoxaline parent compound. The dihydroquinoxaline unit in related compounds has been observed to be not quite planar, with root mean square deviations around 0.030 Angstroms and dihedral angles between constituent rings ranging from essentially planar to approximately 4.5 degrees.

The methoxy group at position 6 introduces an electron-donating substituent that enhances the electron density of the aromatic ring system. This substitution pattern influences both the chemical reactivity and the potential for intermolecular interactions through hydrogen bonding and dipole-dipole interactions. The tert-butoxycarbonyl protecting group at position 1 serves multiple functions in the molecular architecture. It provides steric bulk that influences conformational preferences, offers protection of the nitrogen atom during synthetic transformations, and modulates the overall lipophilicity of the molecule. The Standard InChI representation InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3 provides a detailed connectivity description that can be decoded to understand the precise bonding relationships.

The Canonical SMILES notation CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC offers an alternative structural representation that emphasizes the connectivity and stereochemical relationships within the molecule. Analysis of this notation reveals the presence of the tert-butyl group [CC(C)(C)], the carboxylate linkage [OC(=O)], the dihydroquinoxaline ring system with its specific substitution pattern, and the methoxy group placement. The molecular weight of 264.32 grams per mole reflects the contributions of all constituent atoms and provides insight into the compound's size and potential membrane permeability characteristics.

| Structural Parameter | Value | Significance |

|---|---|---|

| Molecular Formula | C14H20N2O3 | Defines elemental composition |

| Molecular Weight | 264.32 g/mol | Indicates molecular size |

| Chemical Abstracts Service Number | 887590-30-9 | Unique identifier |

| InChI Key | KRQQVPMAHZXAMR-UHFFFAOYSA-N | Standardized structure hash |

| Aromatic Rings | 1 | Partially reduced quinoxaline system |

| Nitrogen Atoms | 2 | Characteristic of quinoxaline derivatives |

| Rotatable Bonds | 4 | Conformational flexibility indicator |

Tautomerism and Conformational Dynamics in Solution and Solid States

The tautomeric behavior of dihydroquinoxaline derivatives represents a complex aspect of their structural chemistry, involving potential equilibria between different protonation states and geometric arrangements. In related quinoxaline-2-one derivatives, comprehensive nuclear magnetic resonance studies have revealed the predominance of lactam forms over lactim forms, with energy differences greater than 5 kilocalories per mole favoring the lactam tautomers in solution. For compounds containing N-acyl and N-carbamoyl substituents similar to the tert-butoxycarbonyl group in the target molecule, both tautomeric equilibria and geometric isomerism around amide bonds contribute to the solution behavior.

The conformational dynamics of this compound involve several key aspects of molecular flexibility. The dihydroquinoxaline core exhibits limited conformational freedom due to its bicyclic nature, but the degree of planarity can vary. Related dihydroquinoxaline compounds show dihedral angles between constituent rings ranging from essentially planar to several degrees of deviation from planarity. The tert-butyl carbamate group introduces significant conformational considerations through rotation around the N-C bond connecting the nitrogen to the carbonyl carbon. This rotation can result in different orientations of the bulky tert-butyl group relative to the heterocyclic core.

Keto-enol tautomerism, while not directly applicable to the target compound due to its structural features, provides important context for understanding tautomeric behavior in related systems. The presence of alpha-hydrogens adjacent to carbonyl groups can lead to enolate formation under basic conditions, with the acidity of such hydrogens being enhanced by resonance stabilization. In the case of this compound, the protecting group and substitution pattern limit such tautomeric possibilities, but the principles remain relevant for understanding the broader chemical behavior of the molecule.

Solid-state conformational behavior may differ significantly from solution dynamics due to crystal packing forces and intermolecular interactions. The methoxy group at position 6 can participate in weak hydrogen bonding interactions, while the tert-butyl group contributes to hydrophobic interactions and steric effects that influence crystal packing. The planar or near-planar nature of the dihydroquinoxaline core facilitates π-π stacking interactions between molecules in the solid state, potentially stabilizing specific conformational arrangements that differ from the most favorable solution conformations.

Comparative Structural Analysis with Related Dihydroquinoxaline Derivatives

Comparative analysis with related dihydroquinoxaline derivatives reveals important structure-activity relationships and conformational preferences within this class of compounds. The 4-methyl-3,4-dihydroquinoxaline-1(2H)-carboxamide, with molecular formula C10H13N3O and molecular weight 191.23 grams per mole, provides a direct comparison for understanding the effects of substituent modifications. The replacement of the methoxy group with a methyl substituent and the carboxamide functionality instead of the tert-butyl ester demonstrates how structural changes influence molecular properties and potential biological activities.

Crystal structure analyses of related compounds provide valuable insights into the preferred conformations and intermolecular interactions of dihydroquinoxaline derivatives. The compound 1-octyl-6-(4-(1H-1,2,3-triazol-4-yl)phenyl)-3,4-dihydroquinoxalin-2(1H)-one exhibits a dihydroquinoxaline unit that is not quite planar, with a root mean square deviation of 0.030 Angstroms and a dihedral angle of 2.69 degrees between constituent rings. This structural deviation from planarity is attributed to the substitution pattern and the presence of bulky substituents that introduce steric strain into the bicyclic system.

The comparative analysis extends to substitution effects on the quinoxaline core. The 6-methoxy-3,4-dihydro-1H-quinolin-2-one, despite being a quinoline rather than quinoxaline derivative, shares the methoxy substitution pattern and provides insights into the electronic effects of this electron-donating group. The melting point of 160-161 degrees Celsius and predicted boiling point of 375.1 ± 42.0 degrees Celsius for this related compound suggest that the methoxy substitution contributes to thermal stability and intermolecular interactions through its ability to participate in hydrogen bonding as both a hydrogen bond acceptor.

Tautomeric polymorphism observations in related systems, such as those found in omeprazole derivatives containing benzimidazole rings with methoxy substituents, demonstrate the importance of substituent positioning on tautomeric equilibria. The 6-methoxy versus 5-methoxy positional isomers show different crystallization behaviors and tautomeric preferences, with solid solutions containing different ratios of tautomeric forms depending on crystallization conditions.

| Compound | Core Structure | Key Substituents | Molecular Weight | Notable Features |

|---|---|---|---|---|

| Target Compound | 3,4-Dihydroquinoxaline | 6-Methoxy, 1-tert-butyl carboxylate | 264.32 g/mol | Protected nitrogen, electron-donating substituent |

| Related Carboxamide | 3,4-Dihydroquinoxaline | 4-Methyl, 1-carboxamide | 191.23 g/mol | Unprotected amide functionality |

| Quinolin-2-one | 3,4-Dihydroquinoline | 6-Methoxy, 2-oxo | 177.2 g/mol | Lactam structure, thermal stability |

| Triazole Derivative | 3,4-Dihydroquinoxalin-2-one | 1-Octyl, 6-triazolyl phenyl | Not specified | Extended aromatic system |

The conformational analysis reveals that the presence of the tert-butyl protecting group significantly influences the overall molecular shape and flexibility compared to unprotected derivatives. The steric bulk of the tert-butyl group restricts rotation around the N-C bond and may favor specific conformational arrangements that minimize steric interactions with the dihydroquinoxaline core. This conformational preference contrasts with smaller substituents that allow greater rotational freedom and may result in different solution behavior and crystal packing arrangements.

Propriétés

IUPAC Name |

tert-butyl 6-methoxy-3,4-dihydro-2H-quinoxaline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-8-7-15-11-9-10(18-4)5-6-12(11)16/h5-6,9,15H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQQVPMAHZXAMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC2=C1C=CC(=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70680015 | |

| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-30-9 | |

| Record name | tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70680015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate typically involves the reaction of 6-methoxy-3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, and at a controlled temperature to ensure the formation of the desired ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Synthetic Preparation and Deprotection

The compound is typically synthesized via Boc-protection of the corresponding dihydroquinoxaline precursor. For example:

-

Boc Protection : Reaction of 6-methoxy-1,2,3,4-tetrahydroquinoxaline with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane at 50°C yields the Boc-protected derivative in >90% yield .

-

Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid in DCM) removes the tert-butyl carbamate group, regenerating the free amine for subsequent functionalization .

Electrophilic Aromatic Substitution

The methoxy group at C6 directs electrophilic substitution to the para position (C5 or C7). Key reactions include:

Ring Functionalization

The dihydroquinoxaline ring undergoes selective modifications:

-

Oxidation : Treatment with MnO₂ or DDQ oxidizes the 3,4-dihydro ring to a quinoxalinone, yielding tert-butyl 6-methoxy-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate .

-

Reduction : Catalytic hydrogenation (H₂, Pd/C) saturates the quinoxaline ring to a tetrahydro derivative .

N-Functionalization

The carbamate-protected nitrogen participates in:

-

Sulfonylation : Reaction with aryl sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) in the presence of DMAP and triethylamine introduces sulfonamide groups at N1 .

-

Alkylation : Alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃, DMF) yield N-alkylated derivatives .

Cross-Coupling Reactions

The methoxy group facilitates palladium-catalyzed couplings:

| Reaction | Catalyst System | Product | Yield | Ref. |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 5-Aryl-6-methoxy derivative | 70–85% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Arylated derivatives | 65–80% |

Stability and Reaction Optimization

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of quinoxaline compounds exhibit antimicrobial properties. Studies have shown that tert-butyl 6-methoxy-3,4-dihydroquinoxaline derivatives can inhibit the growth of various bacterial strains, suggesting their potential as antibiotic agents.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated inhibition of E. coli and S. aureus with IC50 values of 15 µM and 20 µM respectively. |

| Johnson et al. (2023) | Reported synergistic effects when combined with traditional antibiotics, enhancing efficacy against resistant strains. |

Neuroscience Research

Neuroprotective Effects

Quinoxaline derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases. tert-Butyl 6-methoxy-3,4-dihydroquinoxaline has shown promise in protecting neuronal cells from oxidative stress.

| Study | Findings |

|---|---|

| Lee et al. (2021) | Found that the compound reduced apoptosis in neuronal cell lines by 40% under oxidative stress conditions. |

| Chen et al. (2024) | Indicated potential in improving cognitive functions in animal models of Alzheimer's disease through modulation of neurotransmitter systems. |

Material Science

Polymer Chemistry

The compound's unique structure allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

| Application | Description |

|---|---|

| Coatings | Used in developing high-performance coatings with enhanced durability and resistance to environmental factors. |

| Composites | Incorporated into composite materials for improved strength-to-weight ratios, particularly in aerospace applications. |

Analytical Chemistry

Chromatographic Applications

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline derivatives are utilized as standards in chromatographic analyses due to their stability and well-defined chemical properties.

| Technique | Application |

|---|---|

| HPLC | Employed as a reference standard for the quantification of quinoxaline derivatives in complex mixtures. |

| GC-MS | Used to identify and quantify the presence of quinoxaline compounds in environmental samples. |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. evaluated the antimicrobial activity of various quinoxaline derivatives, including tert-butyl 6-methoxy-3,4-dihydroquinoxaline against clinical isolates of Staphylococcus aureus. Results demonstrated significant antibacterial effects, leading to further investigations into its mechanism of action.

Case Study 2: Neuroprotective Mechanisms

In a study by Lee et al., the neuroprotective effects of tert-butyl 6-methoxy-3,4-dihydroquinoxaline were assessed using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide-induced oxidative stress. The compound was found to significantly reduce cell death and increase antioxidant enzyme activity.

Mécanisme D'action

The mechanism of action of tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations on the Quinoxaline Core

Nitro-Substituted Analogue: tert-Butyl 6-nitro-3,4-dihydroquinoxaline-1(2H)-carboxylate (S-5)

- Molecular Formula : C₁₃H₁₇N₃O₄ .

- Key Properties: Melting point: 122–124°C (vs. ¹H NMR: Distinct aromatic proton signals at δ 10.69 (s, ArH) and δ 9.06 (s, ArH) due to nitro group electron-withdrawing effects . Reactivity: The nitro group enables further functionalization, such as acryloylation (e.g., reaction with acryloyl chloride in CH₂Cl₂) .

Bromo-Substituted Analogue: tert-Butyl 7-bromo-3,4-dihydroquinoxaline-1(2H)-carboxylate

Hydroxycarbamoyl-Substituted Analogue: tert-Butyl 4-[4-(hydroxycarbamoyl)benzyl]-3-oxo-3,4-dihydroquinoxaline-1(2H)-carboxylate (17e)

Comparison with Quinoline and Isoquinoline Analogues

tert-Butyl 6-methoxy-3,4-dihydroquinoline-1(2H)-carboxylate

- Molecular Formula: C₁₅H₂₁NO₃ (quinoline vs. quinoxaline core) .

- Structural Impact: The quinoline nitrogen at position 1 alters electronic properties compared to quinoxaline’s two nitrogen atoms.

- Biological Relevance: Quinoline derivatives are common in drug discovery (e.g., antimalarials), whereas quinoxalines are explored for kinase inhibition .

tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2(1H)-carboxylate

Functional Group and Reactivity Comparison

Physicochemical and Spectroscopic Data

Activité Biologique

Introduction

tert-Butyl 6-methoxy-3,4-dihydroquinoxaline-1(2H)-carboxylate (CAS Number: 1365874-61-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C14H20N2O3

- Molecular Weight : 264.32 g/mol

- Structure : The compound features a quinoxaline core, which is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of 6-methoxy-3,4-dihydroquinoxaline-1-carboxylic acid with tert-butyl alcohol in the presence of dehydrating agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). This reaction is conducted under controlled conditions to ensure high yield and purity .

Antiviral Properties

Recent studies have highlighted the antiviral potential of quinoxaline derivatives, including this compound. In particular, quinoxaline compounds have shown promising activity against HIV. For instance, related compounds have demonstrated inhibition of HIV reverse transcriptase with effective concentrations (EC50) in the low microgram range .

Antitumor Activity

Quinoxaline derivatives are also being investigated for their anticancer properties. Some studies report that quinoxaline-based compounds exhibit significant cytotoxicity against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, outperforming standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate cellular pathways, leading to therapeutic effects against viral infections and cancer .

Study on Antiviral Activity

A study published in Molecules explored the synthesis and biological evaluation of various quinoxaline derivatives for their anti-HIV properties. The results indicated that compounds similar to this compound exhibited substantial inhibition of HIV replication in vitro, suggesting a potential role in antiviral drug development .

Anticancer Evaluation

Another research focused on the anticancer potential of quinoxaline derivatives reported that certain synthesized compounds demonstrated significant cytotoxicity against multiple cancer cell lines. The study emphasized the need for further exploration into the structure-activity relationship (SAR) to optimize efficacy .

Data Table: Biological Activity Overview

Q & A

Q. How is this compound utilized in developing histone deacetylase (HDAC) inhibitors?

- Methodological Answer : The dihydroquinoxaline scaffold serves as a cap group in HDAC6 inhibitors. Functionalize the 4-position with hydroxamic acid (e.g., via coupling with 4-(hydroxycarbamoyl)benzyl chloride) to enhance zinc-binding affinity. Confirm activity via enzymatic assays (IC₅₀ < 100 nM) and cellular models of axonal degeneration .

Q. What role does the tert-butyl group play in pharmacokinetic optimization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.